N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide is a complex organic compound that features a combination of pyrimidine, indole, and thiophene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of key intermediates such as 4,6-dimethylpyrimidine and 1H-indole-3-carbaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include organic solvents like ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method allows for efficient synthesis by reducing reaction times and improving product purity . The process is scalable and can be adapted for large-scale production in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohol derivatives.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.
Thiophene derivatives: These compounds are widely used in medicinal chemistry for their bioactive potential.
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N6OS |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N6OS/c1-14-12-15(2)26-22(25-14)28-21(27-20(29)19-8-5-11-30-19)23-10-9-16-13-24-18-7-4-3-6-17(16)18/h3-8,11-13,24H,9-10H2,1-2H3,(H2,23,25,26,27,28,29) |
InChI Key |
BKWZFVKYVGHBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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